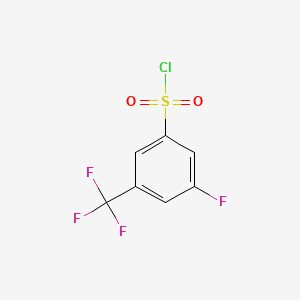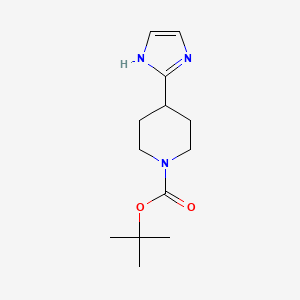
2,4-Diaminophenol Sulfate
Overview
Description
2,4-Diaminophenol Sulfate is a chemical compound with the molecular formula C6H10N2O5S and a molecular weight of 222.22 g/mol . It is commonly used in the manufacture of dyes and hair coloring products due to its excellent dyeing properties . This compound appears as a white crystalline powder that is insoluble in water but soluble in ethanol and ether .
Preparation Methods
Synthetic Routes and Reaction Conditions:
2,4-Diaminophenol Sulfate can be synthesized through the reduction of p-nitrophenol. The process involves the hydrogenation of p-nitrophenol to produce 2,4-diaminophenol, which is then reacted with sulfuric acid to form this compound .
Industrial Production Methods:
In industrial settings, the hydrogenation reaction is typically carried out using a hydrogenation catalyst under controlled temperature and pressure conditions. The resulting 2,4-diaminophenol is then treated with sulfuric acid to obtain the sulfate salt .
Chemical Reactions Analysis
Types of Reactions:
2,4-Diaminophenol Sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form aminophenol derivatives.
Substitution: It can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrogen gas in the presence of a catalyst is commonly used for reduction reactions.
Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Aminophenol derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
2,4-Diaminophenol Sulfate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: It is used in biochemical assays and as a staining agent in microscopy.
Industry: It is used in the production of polymers and resins.
Mechanism of Action
The mechanism of action of 2,4-Diaminophenol Sulfate involves its interaction with various molecular targets and pathways. In hair dye formulations, it acts as a precursor that undergoes oxidation to form colored compounds. The oxidation process is typically catalyzed by hydrogen peroxide, leading to the formation of colored quinone derivatives that impart color to the hair .
Comparison with Similar Compounds
2,4-Diaminophenoxyethanol Sulfate: Used in hair dye formulations with similar dyeing properties.
2,4-Diaminophenol Dihydrochloride: Another derivative used in similar applications.
Uniqueness:
2,4-Diaminophenol Sulfate is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions, making it versatile for use in different applications. Its solubility properties and reactivity with sulfuric acid also distinguish it from other similar compounds .
Properties
IUPAC Name |
2,4-diaminophenol;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.H2O4S/c7-4-1-2-6(9)5(8)3-4;1-5(2,3)4/h1-3,9H,7-8H2;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMWKYDJCPSJSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)N)O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50591610 | |
| Record name | Sulfuric acid--2,4-diaminophenol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74283-34-4 | |
| Record name | Phenol, 2,4-diamino-, sulfate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74283-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfuric acid--2,4-diaminophenol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Diaminophenol Sulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What analytical method was used to determine the concentration of 2,4-Diaminophenol Sulfate in hair dyes?
A1: The researchers used a technique called Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) to determine the concentration of this compound in hair dye samples. [] This method is highly sensitive and allows for the simultaneous measurement of multiple components within a complex mixture like hair dye.
Q2: How effective was the UPLC-MS/MS method in quantifying this compound in hair dye samples?
A2: The study demonstrated that the UPLC-MS/MS method was quite effective for analyzing this compound in hair dyes. The method showed good linearity (R² > 0.99) and achieved a limit of detection (LOD) within the range of 0.26-4.6 mg/kg for the six analyzed components, including this compound. [] Additionally, the average recoveries for the analyzed compounds, including this compound, ranged from 83.0% to 92.2% with acceptable relative standard deviations (RSDs), indicating good accuracy and precision of the method. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















